Scoparinol
Overview
Description
Molecular Structure Analysis
Scoparinol has a molecular formula of C27H38O4 . It contains a total of 71 bonds, including 33 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 3 double bonds, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aromatic ester, 2 hydroxyl groups, and 2 primary alcohols .Scientific Research Applications
Analgesic and Anti-inflammatory Properties
Scoparinol, derived from Scoparia dulcis, has been identified to possess significant analgesic and anti-inflammatory properties. Research has shown its substantial effect in animal studies, indicating a potential for therapeutic applications in pain management and inflammation control. Interestingly, scoparinol also demonstrated sedative properties, enhancing the effects of pentobarbital on sleep onset and duration. Moreover, its significant diuretic action was noted, suggesting a multifaceted pharmacological profile (Ahmed et al., 2001).
Enhancement of Scopolamine Production
Scopolamine, a tropane alkaloid with anticholinergic activity, is of high medical significance. Studies have explored the application of metabolic engineering techniques to boost the production of scopolamine, focusing particularly on enhancing the biosynthesis of this alkaloid in plant species that naturally produce tropane alkaloids. This advancement in biotechnological methods offers potential for more efficient and controlled production of scopolamine for medical use (Palazón et al., 2008).
Antitumor Activity Against Prostate Cancer
Scoparone has exhibited notable antitumor activity against DU145 prostate cancer cells. This effect is primarily mediated through the inhibition of STAT3 activity, a transcription factor associated with the growth and survival of many human tumors. Scoparone's ability to inhibit cell proliferation, cell cycle arrest, and suppress transcriptional activity of STAT3, highlights its potential as a therapeutic agent in the treatment of prostate cancer (Kim et al., 2013).
Therapeutic Application in Liver Diseases
Scoparone has been recognized for its wide spectrum of pharmacological activities, especially in liver protection and anti-inflammatory responses. It exhibits anti-inflammatory, antioxidant, anti-apoptotic, anti-fibrotic, and hypolipidemic properties, making it a promising candidate for the treatment of various liver diseases. Its pharmacokinetic properties and the ability to interact with other active ingredients in traditional Chinese medicine formulas add to its therapeutic potential (Hui et al., 2020).
Safety And Hazards
properties
IUPAC Name |
[(1R,4S,4aR,8R,8aR)-8-(hydroxymethyl)-4-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O4/c1-19(13-16-28)11-12-22-20(2)17-23(31-25(30)21-9-6-5-7-10-21)24-26(3,18-29)14-8-15-27(22,24)4/h5-7,9-10,13,22-24,28-29H,2,8,11-12,14-18H2,1,3-4H3/b19-13+/t22-,23+,24-,26-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSYIFPPMZUQAN-IZCLTQQPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)CCC1C(=C)CC(C2C1(CCCC2(C)CO)C)OC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CO)/CC[C@H]1C(=C)C[C@H]([C@@H]2[C@@]1(CCC[C@@]2(C)CO)C)OC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Scoparinol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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